

Systematic IUPAC Nomenclature: A Guide to Naming 1-(Bromomethyl)-1-ethylcyclopentane

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Compound of Interest

Compound Name: 1-(Bromomethyl)-1-ethylcyclopentane

Cat. No.: B12312168

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This technical guide provides a detailed breakdown of the systematic process for determining the International Union of Pure and Applied Chemistry (IUPAC) name for the substituted cycloalkane, **1-(Bromomethyl)-1-ethylcyclopentane**. The methodology adheres to the established rules for organic nomenclature, ensuring a logical and unambiguous identification of the chemical structure. This process is fundamental for researchers, scientists, and professionals in drug development for clear communication and documentation in chemical synthesis and analysis.

Methodology: The Rules of IUPAC Nomenclature

The assignment of an IUPAC name is a systematic process that involves the sequential application of established rules. The protocol for naming a substituted cycloalkane, such as the target compound, involves identifying the core structure, its substituents, and the correct numbering and ordering of these components.

Experimental Protocol for Name Derivation:

- **Identification of the Parent Cycloalkane:** The primary step is to identify the core cyclic hydrocarbon structure. The molecule contains a five-membered ring of carbon atoms, which is identified as cyclopentane.^[1] This ring serves as the parent name because the number of carbons in the ring is greater than in any single acyclic substituent attached to it.^{[2][3]}

- Identification and Naming of Substituents: All non-ring groups attached to the parent cycloalkane are identified as substituents.
 - One substituent is a two-carbon alkyl chain ($-\text{CH}_2\text{CH}_3$), named ethyl.
 - The second substituent is a methyl group on which one hydrogen has been replaced by a bromine atom ($-\text{CH}_2\text{Br}$). This is a complex substituent named bromomethyl.
- Numbering of the Parent Ring: The carbon atoms of the cycloalkane ring must be numbered to assign locants to the substituents. Numbering begins at a substituted carbon and proceeds in a direction that assigns the lowest possible numbers to the substituents.^{[1][4]} In this case, both the ethyl and bromomethyl groups are attached to the same carbon atom. Therefore, this carbon is assigned the locant 1. Since there are no other substituents, further numbering is not required to determine the name.
- Alphabetical Ordering of Substituents: The identified substituents are arranged in alphabetical order.^{[4][5]}
 - Bromomethyl
 - Ethyl According to IUPAC rules, "bromomethyl" precedes "ethyl" alphabetically.
- Assembly of the Final IUPAC Name: The complete name is constructed by combining the components in the following order: (Locant)-(Substituent 1)-(Locant)-(Substituent 2)(Parent Name).
 - The alphabetically precedent substituent, bromomethyl, is placed first with its locant: 1-(Bromomethyl). Parentheses are used to enclose the name of this complex substituent.
 - The next substituent, ethyl, follows with its locant: 1-ethyl.
 - The parent name is appended: cyclopentane.

This sequential protocol yields the unambiguous and correct IUPAC name: **1-(Bromomethyl)-1-ethylcyclopentane**.^[6]

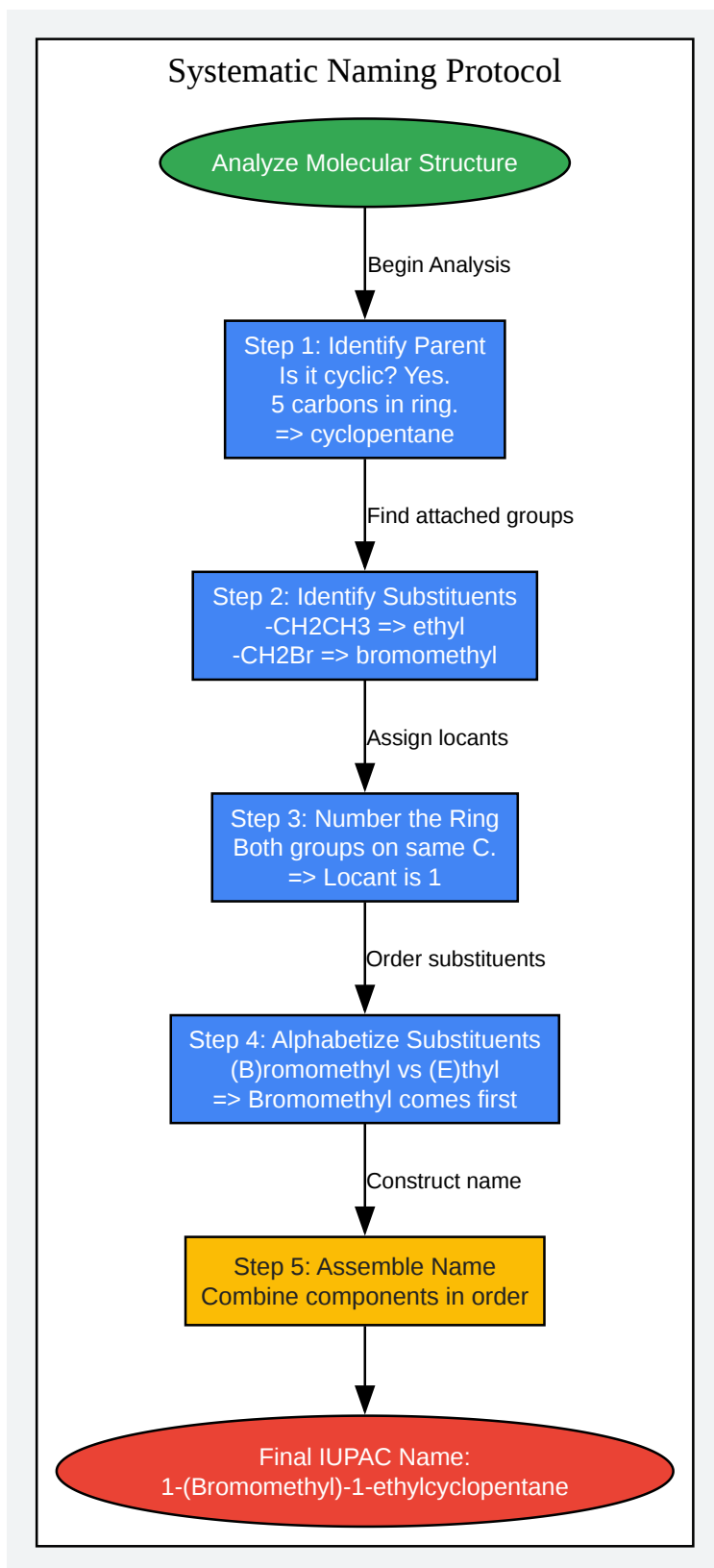
Data Presentation: Summary of Nomenclature Components

The components derived from the systematic analysis of the molecule are summarized below for clarity.

Component	Identification	Rationale
Parent Structure	cyclopentane	The molecule is based on a five-carbon cyclic alkane. [1]
Substituent 1	(Bromomethyl)	A one-carbon chain with a bromine atom attached.
Substituent 2	ethyl	A two-carbon alkyl group.
Locants	1, 1	Both substituents are on the same carbon, which is assigned the lowest possible number. [4]
Alphabetical Order	Bromomethyl, Ethyl	Substituents are listed alphabetically ("B" before "E") to determine the final name structure. [7]

Visualization of the Naming Workflow

The logical workflow for deriving the IUPAC name is visualized in the following diagram. This illustrates the decision-making process from initial structural analysis to the final assembled name, adhering to IUPAC conventions.



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Caption: Logical workflow for IUPAC name derivation.

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